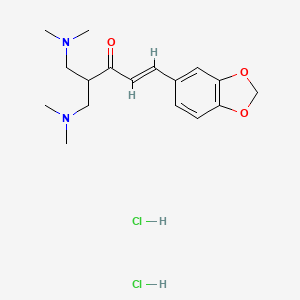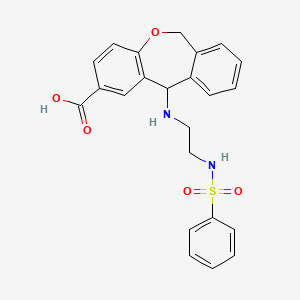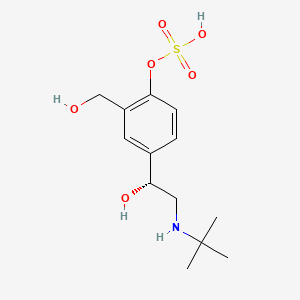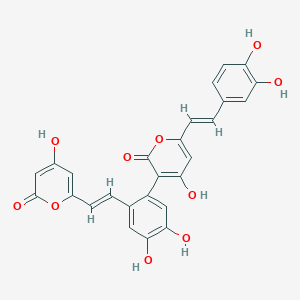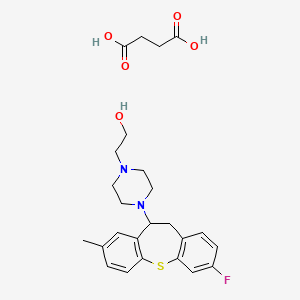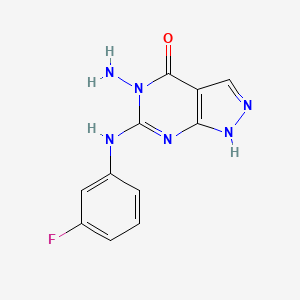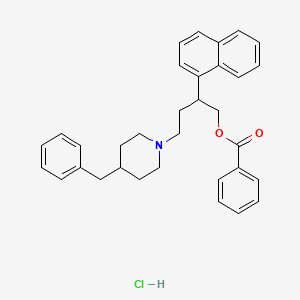
beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the naphthalenyl and phenylmethyl groups. The final step usually involves esterification with benzoic acid and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to study the interactions of piperidine derivatives with biological targets.
Medicine
In medicine, piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride would depend on its specific molecular targets. Typically, piperidine derivatives interact with receptors or enzymes in the body, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester)
- Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol hydrochloride
Uniqueness
The uniqueness of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
119585-16-9 |
|---|---|
Molekularformel |
C33H36ClNO2 |
Molekulargewicht |
514.1 g/mol |
IUPAC-Name |
[4-(4-benzylpiperidin-1-yl)-2-naphthalen-1-ylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C33H35NO2.ClH/c35-33(29-13-5-2-6-14-29)36-25-30(32-17-9-15-28-12-7-8-16-31(28)32)20-23-34-21-18-27(19-22-34)24-26-10-3-1-4-11-26;/h1-17,27,30H,18-25H2;1H |
InChI-Schlüssel |
WBIBTRZOFHAEKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(COC(=O)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


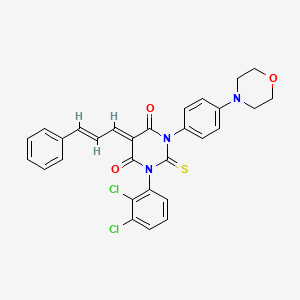
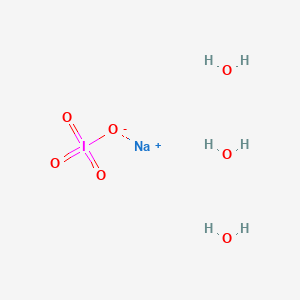
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
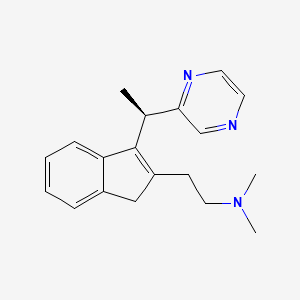
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
